![molecular formula C28H19N3O B5141992 N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)
N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide, also known as MDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MDP belongs to the phenazine family of compounds and has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities. In
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide has been found to exhibit promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. In addition, N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide has been found to exhibit anti-microbial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its anti-cancer and anti-inflammatory activities. Another direction is to explore its potential as a therapeutic agent for other diseases, such as bacterial and fungal infections. Finally, future research could focus on developing more potent and less toxic derivatives of N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide for use in vivo.
Synthesemethoden
N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide with phenylboronic acid in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction, on the other hand, involves the reaction of 4-bromo-N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide with an amine in the presence of a palladium catalyst and a base.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O/c1-17-10-13-19(14-11-17)29-28(32)18-12-15-24-25(16-18)31-27-23-9-5-3-7-21(23)20-6-2-4-8-22(20)26(27)30-24/h2-16H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYUZPNMUUMCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.